tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tert-butyl group, a cyclopentyl ring, and a hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is often carried out under reflux conditions with a base such as sodium methoxide in butanol . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrido[4,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The tert-butyl and cyclopentyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce a more saturated derivative of the compound.
Scientific Research Applications
tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidines, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory properties.
Pyrimidino[4,5-d][1,3]oxazine: Studied for its potential therapeutic applications.
Uniqueness
tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific structural features, such as the tert-butyl and cyclopentyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H25N3O3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-cyclopentyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-8-13-12(10-20)15(21)19-14(18-13)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,18,19,21) |
InChI Key |
JETDURVOUMQCAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=N2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.